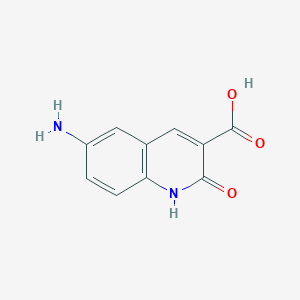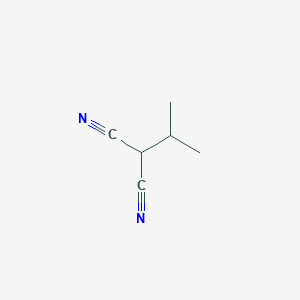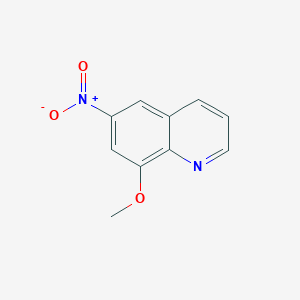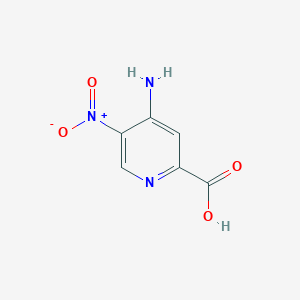
4-Amino-5-nitropicolinic acid
Übersicht
Beschreibung
4-Amino-5-nitropicolinic acid (ANPA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. ANPA is a derivative of picolinic acid and is a potent competitive antagonist of the ionotropic glutamate receptor.
Wissenschaftliche Forschungsanwendungen
Photocleavage Efficiency
One study explored the effects of aromatic substituents on the photocleavage of 1-Acyl-7-nitroindolines, which are useful as photolabile precursors of carboxylic acids. The study found that electron-donating substituents at the 4-position, such as 4-methoxy, significantly improved photocleavage efficiency, highlighting the potential of similar nitro-substituted compounds in light-sensitive applications (Papageorgiou & Corrie, 2000).
Nitric Oxide Synthase Inhibition
Another research investigated the affinity and selectivity of various nitric oxide (NO) synthase inhibitors toward human isoenzymes. The study developed a new radioligand, [(3)H]2-amino-4-picoline, to measure binding of compounds to NO synthase isoenzymes, illustrating the role of aminopicoline derivatives in NO synthase inhibition (Boer et al., 2000).
Hypoxia-Selective Cytotoxins
Research on 4-[[3-(dimethylamino)propyl]amino]nitroquinolines as hypoxia-selective cytotoxins for cancer treatment revealed that the 5-nitro variant showed the greatest selectivity under hypoxic conditions. This study underscores the therapeutic potential of nitro-substituted compounds in targeting hypoxic tumor cells (Denny et al., 1992).
Reduction of Nitroarenes
A study on the reduction of nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst highlighted the chemoselective reduction of nitro compounds. This research has implications for the synthesis of amino derivatives from nitro precursors in a selective and efficient manner (Watanabe et al., 1984).
Synthesis of Pyrroloquinolines
The synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline involved the conversion of 2-Amino-4-nitrophenol and 2-methoxy-5-nitroaniline into nitroquinolines, demonstrating the versatility of nitro compounds in the synthesis of complex quinoline derivatives (Roberts et al., 1997).
Wirkmechanismus
Target of Action
4-Amino-5-nitropicolinic acid, also known as 5-nitropicolinic acid (5-npic), has been found to form complexes with various transition metals and lanthanides . These complexes have been shown to exhibit significant anticancer activity, particularly against prostatic cancer cell lines . Therefore, the primary targets of 5-npic are likely to be specific proteins or enzymes within these cancer cells.
Mode of Action
It is believed that the anticancer activity of the complexes formed by 5-npic is triggered by the presence of the 5-npic molecule itself . This suggests that 5-npic may interact with its targets in a way that disrupts the normal functioning of the cancer cells, leading to their death.
Result of Action
The primary result of the action of 5-npic is its significant anticancer activity. In particular, complexes formed by 5-npic have been shown to exhibit significant anticancer activity against prostatic cancer cell lines, with a toxic effect of approximately 40-50% . This suggests that 5-npic is able to induce cell death in these cancer cells.
Eigenschaften
IUPAC Name |
4-amino-5-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-3-1-4(6(10)11)8-2-5(3)9(12)13/h1-2H,(H2,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPHQJQRXLPEED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516053 | |
| Record name | 4-Amino-5-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-nitropicolinic acid | |
CAS RN |
84487-13-8 | |
| Record name | 4-Amino-5-nitro-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



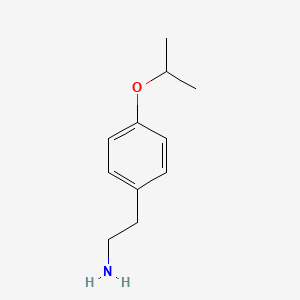

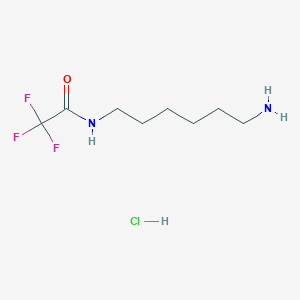
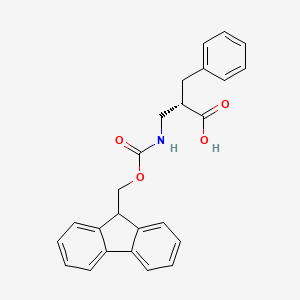
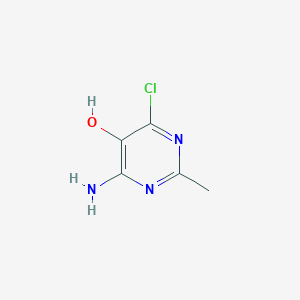

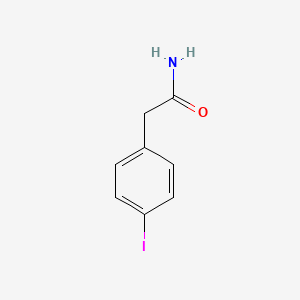

![1-[2-(Morpholin-4-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B1611578.png)
